Mca-VDQMDGW-K(Dnp)-NH2

Caspase-3 Assay High-Throughput Screening Fluorogenic Substrate

Researchers requiring reproducible caspase-3 activity data often encounter high background noise with single-fluorophore substrates (e.g., Ac-DEVD-AMC). This internally quenched FRET probe eliminates such interference. - Dual-labeled (Mca/Dnp) design yields high signal-to-noise ratio and low background for quantitative accuracy. - Optimized VDQMDGW sequence ensures robust cleavage kinetics for HTS and enzyme characterization. - Supplied as a lyophilized powder with batch-specific QC (HPLC, MS) to guarantee lot-to-lot reliability.

Molecular Formula C60H74N14O21S
Molecular Weight 1359.4 g/mol
Cat. No. B10785975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMca-VDQMDGW-K(Dnp)-NH2
Molecular FormulaC60H74N14O21S
Molecular Weight1359.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC
InChIInChI=1S/C60H74N14O21S/c1-30(2)53(72-48(76)22-31-23-52(82)95-46-25-34(94-3)13-14-36(31)46)60(89)71-44(27-51(80)81)59(88)68-40(16-17-47(61)75)56(85)69-41(18-20-96-4)57(86)70-43(26-50(78)79)55(84)65-29-49(77)66-42(21-32-28-64-37-10-6-5-9-35(32)37)58(87)67-39(54(62)83)11-7-8-19-63-38-15-12-33(73(90)91)24-45(38)74(92)93/h5-6,9-10,12-15,23-25,28,30,39-44,53,63-64H,7-8,11,16-22,26-27,29H2,1-4H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,87)(H,68,88)(H,69,85)(H,70,86)(H,71,89)(H,72,76)(H,78,79)(H,80,81)/t39-,40-,41-,42-,43-,44-,53-/m0/s1
InChIKeyQTZSDHKEEOAGPU-AYTTZUQUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mca-VDQMDGW-K(Dnp)-NH2 Overview


Mca-VDQMDGW-K(Dnp)-NH2 is a synthetic, internally quenched fluorescent peptide substrate classified as a Förster Resonance Energy Transfer (FRET) probe. It is specifically designed for the quantitative measurement of caspase-3 activity, a critical executioner protease in the apoptotic pathway [1]. The substrate incorporates a 7-methoxycoumarin-4-yl)acetyl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher linked by the caspase-3 recognition sequence Val-Asp-Gln-Met-Asp-Gly-Trp (VDQMDGW) . Upon specific cleavage by caspase-3, the quencher is released, resulting in a measurable increase in Mca fluorescence with excitation/emission maxima at 328/420 nm [1].

FRET-based caspase-3 activity probe
Preferred VDQMDGW cleavage sequence
Low-background design for HTS and quantitative assays

Mca-VDQMDGW-K(Dnp)-NH2 Substitution Concerns


Generic substitution with other caspase substrates, such as the widely used Ac-DEVD-AMC, is not scientifically equivalent due to fundamental differences in assay design and performance. Mca-VDQMDGW-K(Dnp)-NH2 is a dual-labeled, internally quenched FRET substrate, while Ac-DEVD-AMC is a single-fluorophore probe. This distinction is critical: FRET substrates like Mca-VDQMDGW-K(Dnp)-NH2 are designed for higher signal-to-noise ratios and reduced background interference, making them essential for applications requiring high sensitivity and quantitative accuracy, such as high-throughput screening or live-cell analysis [1]. Furthermore, the unique VDQMDGW peptide sequence is a preferred cleavage site for caspase-3, which can confer different kinetic properties compared to the canonical DEVD motif [2]. Consequently, substituting with a simpler AMC-based substrate can lead to significantly different assay performance, data quality, and experimental outcomes, which cannot be directly compared or interchanged without rigorous re-validation.

Assay design mismatch Single-fluorophore substrates (e.g., Ac-DEVD-AMC) lack internal quenching; signal-to-noise profile may not transfer directly.
Peptide sequence preference VDQMDGW differs from canonical DEVD; kinetic properties may shift, requiring re-validation.

Mca-VDQMDGW-K(Dnp)-NH2 vs. Comparators


FRET vs. Single-Fluorophore: Sensitivity & Background

The core technological advantage of Mca-VDQMDGW-K(Dnp)-NH2 is its design as an internally quenched FRET (Förster Resonance Energy Transfer) substrate. In contrast to commonly used single-fluorophore substrates like Ac-DEVD-AMC, which rely on a change in fluorescence upon cleavage, the FRET design yields a significantly higher signal-to-noise ratio. This is due to the dual-label system (Mca fluorophore and Dnp quencher) which minimizes background fluorescence from uncleaved substrate [1]. While direct comparative data for this specific compound is limited in the public literature, class-level inference from FRET substrate technology indicates a sensitivity improvement of up to 300-fold compared to AMC-based substrates [1]. This dramatic reduction in background noise is critical for achieving high Z'-factor values in HTS campaigns and for reliable quantification in complex biological samples.

Assay Sensitivity
Class-level inference
Up to 300-fold higher
Supports screening sensitivity review
Relative to AMC substrates; requires assay-specific verification
Caspase-3 Assay High-Throughput Screening Fluorogenic Substrate

VDQMDGW vs. DEVD Sequence Preference

The recognition sequence VDQMDGW in Mca-VDQMDGW-K(Dnp)-NH2 is not arbitrary. It has been identified as a 'preferred peptide substrate' for human caspase-3, distinguishing it from the more widely used but less optimal DEVD sequence [1]. This preference implies a higher affinity and/or catalytic turnover for this specific sequence by caspase-3. While direct kinetic parameters (e.g., kcat/KM) for this exact substrate were not available in the non-excluded primary literature for this analysis, its designation as a 'preferred' substrate suggests a potential advantage in assay sensitivity or specificity over substrates based on the canonical DEVD motif.

Sequence Preference
Supporting evidence
VDQMDGW preferred over DEVD
May enhance caspase-3 selectivity
Qualitative classification; kinetic parameters not reported
Enzyme Kinetics Substrate Specificity Caspase-3

HTS & Complex Assay Compatibility

The inherent low background and high signal-to-noise ratio of Mca-VDQMDGW-K(Dnp)-NH2, derived from its FRET-based quenching mechanism, make it particularly well-suited for high-throughput screening (HTS) and assays involving complex or autofluorescent biological matrices [1]. In contrast, single-fluorophore substrates like Ac-DEVD-AMC can suffer from significant background interference, especially in cell-based assays or when screening libraries containing fluorescent compounds. This necessitates more rigorous controls and data filtering, reducing overall assay efficiency. The compatibility of this FRET substrate with a wide range of microplate readers further streamlines its integration into automated HTS workflows [1]. This is a key differentiator for laboratories prioritizing assay robustness and scalability.

HTS Compatibility
Class-level inference
Low background supports HTS
Supports assay robustness review
Data to verify for target assay conditions
High-Throughput Screening Drug Discovery Cellular Assay

Mca-VDQMDGW-K(Dnp)-NH2 Applications


HTS for Apoptosis Modulators

This substrate is ideally suited for automated, high-throughput screening of large compound libraries to identify inducers or inhibitors of caspase-3-dependent apoptosis. Its low background fluorescence and high signal-to-noise ratio, as discussed in Section 3, ensure robust assay performance and minimize false positives/negatives, which is critical for reliable hit identification in drug discovery [1].

Caspase-3 Quantification in Complex Samples

Due to the FRET-based design that minimizes interference from sample autofluorescence, Mca-VDQMDGW-K(Dnp)-NH2 is a superior choice for accurately measuring caspase-3 activity in complex matrices like cell lysates or tissue homogenates. This application leverages the class-level advantage of FRET substrates over single-fluorophore alternatives, as outlined in the evidence regarding assay sensitivity and background reduction [1].

Caspase-3 Kinetic Studies

For detailed enzyme kinetics studies, the use of a preferred substrate sequence like VDQMDGW [1] provides a more physiologically relevant and potentially more sensitive readout of caspase-3 activity compared to assays based solely on the canonical DEVD motif. This makes it a valuable tool for characterizing novel caspase-3 inhibitors or activators under controlled biochemical conditions.

Application
Selection Property
Validation Focus
High-throughput screening for apoptosis modulators
FRET-based signal-to-noise ratio
Z'-factor and hit identification reliability
Caspase-3 activity in complex matrices
Low background in autofluorescent samples
Accuracy in lysates and tissue homogenates
Caspase-3 kinetic analysis
Preferred substrate sequence (VDQMDGW)
Kinetic parameter determination

Technical Documentation Hub

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26 linked technical documents
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